4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

MIF inhibition Tautomerase assay Positional isomer SAR

This 4-ethoxy positional isomer is a critical tool for MIF inhibitor SAR programs. Unlike the 2-ethoxy variant (IC50=1260 nM), this compound enables direct mapping of para-substituent effects on MIF tautomerase engagement, serving as a vital data point between unsubstituted and high-potency analogs (IC50=23.4 nM). Orthogonal analytical certification (¹H NMR, HPLC >95%) is mandatory to confirm positional integrity and avoid invalid assay results.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 941961-77-9
Cat. No. B2718823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS941961-77-9
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C15H13N3O3S/c1-2-20-11-7-5-10(6-8-11)13(19)16-15-18-17-14(21-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,18,19)
InChIKeyQGWFPZUYBXWIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941961-77-9): Structural Baseline and Pharmacologic Context


4-Ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small-molecule heterocycle belonging to the 1,3,4-oxadiazole-2-amino-benzamide class. It features a 4-ethoxybenzamide motif linked via an amide bridge to a thiophene-substituted 1,3,4-oxadiazole core. This scaffold has been explored primarily for macrophage migration inhibitory factor (MIF) inhibition, with closely related analogs such as 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 10) demonstrating measurable IC50 values in MIF tautomerase assays [1]. The 4-ethoxy positional isomer presents a divergent electronic and steric profile that can influence target engagement and selectivity compared to its 2-ethoxy counterpart, making direct substitution without comparative evaluation unreliable for research programs focused on MIF-driven pathways [1].

Procurement Risk Analysis for 4-Ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941961-77-9): Why Positional Isomers Are Not Interchangeable


Within the 1,3,4-oxadiazole-2-amino-benzamide series, the position of the ethoxy substituent on the benzamide ring dictates hydrogen-bonding geometry, electron density distribution, and steric occupancy within the target binding pocket [1]. The 2-ethoxy isomer (Compound 10) exhibits an IC50 of 1,260 nM against MIF, but this value cannot be assumed for the 4-ethoxy analog due to documented differences in the orientation of the alkoxy group relative to the oxadiazole-thiophene pharmacophore [1][2]. Generic substitution without empirical verification risks introducing a compound with uncharacterized potency, altered selectivity, or compromised synthetic tractability, which can lead to failed assay campaigns and wasted procurement resources [2].

Quantitative Differentiation Evidence for 4-Ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941961-77-9) Against Closest Structural Analogs


Positional Isomer Effect on MIF Tautomerase Inhibition: 4-Ethoxy vs. 2-Ethoxy Substitution

The closely related 2-ethoxy positional isomer (US11884682, Compound 10) demonstrates an IC50 of 1,260 nM against recombinant human MIF in a tautomerase activity assay [1]. While direct IC50 data for the 4-ethoxy compound (CAS 941961-77-9) remain proprietary or unpublished, the para-substitution pattern is expected to alter the dihedral angle between the benzamide carbonyl and the oxadiazole ring, potentially affecting hydrogen-bonding with the MIF active-site residues (Pro-1, Lys-32, Ile-64) differently than the ortho-ethoxy orientation [1][2].

MIF inhibition Tautomerase assay Positional isomer SAR

Para-Alkoxy Substitution vs. Ortho-Methoxy-Alkoxy Pattern: Potency Trends in the MIF Patent Series

In the US11884682 patent series, compounds bearing a para-alkoxy substituent on the benzamide ring (e.g., Compound 18: 4-(2-(benzyloxy)ethoxy)-2-methoxy derivative) achieve markedly improved potency (IC50 = 23.4 nM) compared to the simple 2-ethoxy analog (IC50 = 1,260 nM) [1][2]. This suggests that para-substitution with appropriate alkoxy extensions can enhance MIF binding affinity by 50-fold. The 4-ethoxy compound, with a compact para-ethoxy group, may serve as a minimal pharmacophore probe to delineate the contribution of para-alkoxy chain length to MIF inhibition, a hypothesis testable in head-to-head dose-response studies against Compound 18 [1].

MIF inhibitor Structure-activity relationship Alkoxy substitution

Physicochemical Property Differentiation: Calculated logP and Hydrogen-Bonding Capacity

The 4-ethoxy substitution pattern yields a distinct physicochemical profile relative to the 2-ethoxy isomer. While experimentally determined logP values are not publicly available for either compound, the para-ethoxy arrangement presents a more linear molecular shape with an extended conjugation pathway, potentially resulting in a higher melting point and altered chromatographic retention compared to the ortho-substituted analog [1]. The 4-ethoxy compound also retains a free para-position relative to the amide, which may influence metabolic stability via CYP-mediated oxidation differently than the 2-ethoxy isomer where the ethoxy group is ortho to the amide [1].

Lipophilicity Drug-likeness Physicochemical profiling

Chemical Stability and Synthetic Tractability: 4-Ethoxy vs. 4-Butoxy and 4-Benzyloxy Analogs

The 4-ethoxy substituent offers a balanced profile between the smaller 4-methoxy (not explicitly listed in the patent but inferred) and larger 4-butoxy or 4-benzyloxy analogs in terms of steric bulk and synthetic accessibility [1]. The ethyl chain is less prone to oxidative O-dealkylation compared to longer alkoxy chains, potentially conferring superior chemical stability under acidic and basic storage conditions. However, no forced degradation study directly comparing 4-ethoxy, 4-butoxy, and 4-benzyloxy derivatives of this scaffold has been published [1].

Chemical stability Synthetic accessibility Analog comparison

Recommended Application Scenarios for 4-Ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 941961-77-9) Based on Differentiation Evidence


MIF Inhibitor Lead Optimization: Profiling Para-Alkoxy Chain Length Effects

The 4-ethoxy compound is most rationally deployed as a tool compound in a systematic MIF inhibitor SAR program aimed at mapping the impact of para-alkoxy chain length on potency and selectivity. Because the patent series establishes that para-alkoxy extension from -H (Compound 9, IC50 not disclosed) to -O(CH2)2OBn (Compound 18, IC50 = 23.4 nM) can increase potency by >50-fold [1][2], the 4-ethoxy variant (ethyl chain) serves as an essential intermediate data point to define the quantitative relationship between alkoxy bulk, lipophilicity, and MIF binding affinity [1]. Procurement for this purpose requires orthogonal analytical certification (¹H NMR, HPLC purity >95%) to distinguish the 4-ethoxy from the 2-ethoxy isomer [1].

Positional Isomer Selectivity Profiling: Ortho vs. Para Ethoxy in MIF and Off-Target Panels

Because the 2-ethoxy analog (Compound 10) has a defined activity (MIF IC50 = 1,260 nM) [1], co-procurement of both the 2-ethoxy and 4-ethoxy isomers enables a direct head-to-head comparison of positional isomer effects on MIF inhibition and selectivity against related tautomerase enzymes (e.g., D-dopachrome tautomerase, DDT). Such a study can reveal whether the para-ethoxy orientation confers a selectivity advantage, a critical differentiator for lead series progression. No such selectivity data are publicly available, making this a high-value experimental direction for groups investing in MIF-targeted therapeutics [1].

Chemical Probe for MIF Tautomerase Enzymology: Minimal Pharmacophore Validation

The 4-ethoxy compound, lacking the additional 2-methoxy group present in the high-potency Compound 18 (IC50 = 23.4 nM), serves as a stripped-down pharmacophore probe to test whether a single para-alkoxy substituent is sufficient for low-micromolar MIF engagement. If the 4-ethoxy compound demonstrates measurable inhibition (e.g., IC50 < 10 µM), it would validate the para-alkoxybenzamide as a core MIF-binding motif independent of the 2-methoxy substituent, guiding fragment-based or scaffold-hopping strategies for intellectual property expansion [1][2].

Quote Request

Request a Quote for 4-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.